molecular formula C9H9BrFNO B15237628 7-Bromo-8-fluorochroman-4-amine

7-Bromo-8-fluorochroman-4-amine

Cat. No.: B15237628
M. Wt: 246.08 g/mol
InChI Key: IOBOGNXNVJDONG-UHFFFAOYSA-N
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Description

7-Bromo-8-fluorochroman-4-amine is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often used as building blocks in medicinal chemistry . This compound features a bromine atom at the 7th position, a fluorine atom at the 8th position, and an amine group at the 4th position on the chroman ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-8-fluorochroman-4-amine typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-8-fluorochroman-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various halogenated compounds .

Scientific Research Applications

7-Bromo-8-fluorochroman-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-8-fluorochroman-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-8-chlorochroman-4-amine
  • 7-Bromo-8-iodochroman-4-amine
  • 7-Fluoro-8-chlorochroman-4-amine

Uniqueness

7-Bromo-8-fluorochroman-4-amine is unique due to the specific combination of bromine and fluorine atoms, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

7-Bromo-8-fluorochroman-4-amine is a compound belonging to the chroman derivatives, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article provides an in-depth examination of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H8BrFNC_{10}H_{8}BrFN with a molecular weight of 246.08 g/mol. The compound features:

  • Bromine atom at the 7th position
  • Fluorine atom at the 8th position
  • Amine group at the 4th position

This specific substitution pattern is crucial as it influences the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity, while the amine group facilitates hydrogen bonding and electrostatic interactions. These properties allow the compound to modulate signaling pathways and enzyme activities, making it a candidate for therapeutic applications.

Table 1: Comparative Structural Features

Compound NameStructural FeaturesUnique Attributes
This compoundBromine at position 7, Fluorine at 8High reactivity due to halogen presence
7-Bromo-chromanLacks fluorineReduced biological activity
8-Fluoro-chromanLacks bromineDifferent binding characteristics
7-Bromo-4-aminochromanDifferent substitution patternAltered biological activity

Biological Activity

Research has shown that this compound exhibits significant biological activities, particularly in cancer research. It has been investigated for its potential to inhibit various cancer cell lines, including:

  • Adrenocortical Carcinoma
  • Breast Cancer
  • Colorectal Cancer
  • Glioblastoma Multiforme
  • Lung Cancer

Case Study: Inhibitory Effects on Tumor Growth

In a study conducted on mouse models, treatment with this compound resulted in a statistically significant reduction in tumor size compared to control groups (p < 0.05). The study utilized various assays to measure tumor growth inhibition and gene expression changes associated with cell cycle regulation.

Pharmacological Profile

The pharmacological profile of this compound indicates its potential as an anticancer agent due to its ability to:

  • Induce apoptosis in cancer cells
  • Inhibit cell proliferation
  • Modulate signaling pathways related to tumor growth

Further research is required to elucidate the specific molecular targets involved in its action and to assess its overall pharmacological effects comprehensively.

Properties

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

IUPAC Name

7-bromo-8-fluoro-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9BrFNO/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7H,3-4,12H2

InChI Key

IOBOGNXNVJDONG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2F)Br

Origin of Product

United States

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